molecular formula C14H19N7O2 B1242876 2-(1-Imidazolyl)-4,6-dimorpholino-1,3,5-triazine

2-(1-Imidazolyl)-4,6-dimorpholino-1,3,5-triazine

Cat. No.: B1242876
M. Wt: 317.35 g/mol
InChI Key: BPLAKLYDHAJUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Imidazolyl)-4,6-dimorpholino-1,3,5-triazine, also known as this compound, is a useful research compound. Its molecular formula is C14H19N7O2 and its molecular weight is 317.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H19N7O2

Molecular Weight

317.35 g/mol

IUPAC Name

4-(4-imidazol-1-yl-6-morpholin-4-yl-1,3,5-triazin-2-yl)morpholine

InChI

InChI=1S/C14H19N7O2/c1-2-21(11-15-1)14-17-12(19-3-7-22-8-4-19)16-13(18-14)20-5-9-23-10-6-20/h1-2,11H,3-10H2

InChI Key

BPLAKLYDHAJUKH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4

Synonyms

2-(imidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine
SEF 19
SEF-19
SEF19 cpd

Origin of Product

United States

Synthesis routes and methods

Procedure details

The obtained 2-chloro-4,6-dimorpholino-1,3,5-triazine (1.44 g, 5.04 mol) was dissolved in DMF (40 ml), added with sodium hydroxide (430 mg, 10.2 mmol) and imidazole (694 mg, 10.2 mmol) and stirred at 110° C. -120° C. for 30 minutes. The reaction mixture was evaporated under reduced pressure. The residue was added with ethyl acetate and water, and then shaken for mixing. The organic layer was separated, washed with water, dried over anhydrous magnesium sulfate and evaporated. The obtained residue was recrystallized from ethanol to obtain 1.37 g (yield: 85.1%) of the titled compound as colorless crystals.
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step Two
Quantity
694 mg
Type
reactant
Reaction Step Two
Yield
85.1%

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